ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate
Overview
Description
Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.309. The purity is usually 95%.
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Scientific Research Applications
1. Indole Derivatives Synthesis and Applications
Indole derivatives, similar in structure to ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate, have been extensively studied for their varied pharmacological activities. These compounds are synthesized through various methods, including Fischer Indole synthesis, Batcho synthesis, and Gassmann indole synthesis. Indole derivatives exhibit a wide range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, antimalarial, and antiviral properties. The synthesis and biological significance of these derivatives highlight the versatility and privileged status of the indole ring in drug discovery and development (Padmavathi et al., 2021).
2. Chemical Modification and Reactivity
Research on the selective catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) as a reductant demonstrates the potential for chemical modification of similar structures. This process has seen significant investigation both in academia and the chemical industry, revealing the utility of such reactions in synthesizing valuable chemical intermediates from nitroaromatic compounds, which could be applicable to the manipulation of this compound for specific research or industrial purposes (Tafesh & Weiguny, 1996).
3. Biological and Environmental Applications
Studies on human urinary carcinogen metabolites highlight the importance of understanding the metabolic pathways and potential biomarker applications of chemical compounds. While this compound itself is not mentioned, the methodologies used to quantify carcinogen metabolites in biological samples could be relevant for assessing the environmental and health impacts of related chemical exposures (Hecht, 2002).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can treat various disorders in the human body . These interactions result in changes that make indole derivatives biologically vital .
Biochemical Pathways
Indole derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways and their downstream effects.
Result of Action
Indole derivatives are known to be biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It is known that the action of indole derivatives can be influenced by various factors, including the environment .
Properties
IUPAC Name |
ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-17(20)13-8-12-9-14(11-6-4-3-5-7-11)18-16(12)15(10-13)19(21)22/h3-10,18H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSJBFGCCFUSDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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